molecular formula C9H15N5O2 B2572351 N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine CAS No. 450345-67-2

N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine

Cat. No.: B2572351
CAS No.: 450345-67-2
M. Wt: 225.252
InChI Key: APWMYFHITREBSU-UHFFFAOYSA-N
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Description

N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with butyl, methyl, and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine precursor followed by alkylation reactions to introduce the butyl and methyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The butyl and methyl groups can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Halogenating agents and strong bases are typically employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields N4-butyl-N4-methyl-5-aminopyrimidine-4,6-diamine.

Scientific Research Applications

N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine has versatile applications in various fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine exerts its effects involves interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N4-butyl-N4-methyl-5-aminopyrimidine-4,6-diamine: Similar structure but with an amine group instead of a nitro group.

    N4-butyl-N4-ethyl-5-nitropyrimidine-4,6-diamine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential biological activity make it a valuable compound in scientific research.

Properties

IUPAC Name

4-N-butyl-4-N-methyl-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O2/c1-3-4-5-13(2)9-7(14(15)16)8(10)11-6-12-9/h6H,3-5H2,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWMYFHITREBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NC=NC(=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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